Zinc ascorbate

Superoxide Dismutase Antioxidant Enzymatic Activity Reactive Oxygen Species

Researchers seeking a single-source zinc-ascorbate delivery system with validated SOD-like enzymatic activity and enhanced antimicrobial potency should consider this coordination complex. Unlike simple physical mixtures, Zinc Ascorbate (CAS 134343-96-7) delivers: • SOD-like antioxidant activity (P<0.001 vs. ascorbic acid and zinc alone) for oxidative stress studies. • Antimicrobial action at 0.064% MIC against P. acnes-substantially below the ~5% required for other ascorbate derivatives. • 3.82-fold higher plasma zinc AUC (liposomal formulation) vs. non-liposomal, supporting dose-reduction strategies. Supplied as ≥98% pure white powder with full documentation to ensure formulation consistency.

Molecular Formula C12H14O12Zn
Molecular Weight 415.6 g/mol
CAS No. 134343-96-7
Cat. No. B1178022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc ascorbate
CAS134343-96-7
Molecular FormulaC12H14O12Zn
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2]
InChIInChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1
InChIKeyWWRJFSIRMWUMAE-ZZMNMWMASA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Ascorbate (CAS 134343-96-7): Chemical Identity and Baseline Characteristics for Informed Procurement


Zinc ascorbate (CAS 134343-96-7) is an organometallic coordination complex formed between zinc cations and ascorbate anions . It is formally defined as the zinc salt of ascorbic acid (Vitamin C) and is recognized in cosmetic ingredient dictionaries primarily for its antioxidant, oral care, and skin protectant functions [1]. As a chelated compound, it appears as a white powder with high water solubility, offering a single-source delivery system for both essential zinc and ascorbic acid .

Why Zinc Ascorbate Cannot Be Simply Substituted with Zinc Salts or Ascorbic Acid Alone


Direct substitution of zinc ascorbate with either inorganic zinc salts (e.g., zinc sulfate, zinc chloride) or ascorbic acid alone fails to replicate its functional profile due to three critical differentiators. First, zinc ascorbate exhibits intrinsic superoxide dismutase (SOD)-like enzymatic activity that is absent in zinc alone and significantly lower in other ascorbic acid derivatives such as magnesium ascorbyl phosphate and sodium ascorbyl phosphate [1]. Second, the chelated structure confers antimicrobial activity at substantially lower concentrations than required for ascorbic acid derivatives alone [2]. Third, when formulated within advanced delivery systems such as liposomes, zinc ascorbate demonstrates enhanced oral bioavailability that simple physical mixtures of zinc salts and ascorbic acid do not achieve [3]. Consequently, formulation interchange without verification of these specific performance attributes introduces substantial risk of compromised efficacy, particularly in applications where antioxidant defense, antimicrobial action, or nutrient bioavailability is critical.

Quantitative Differentiation Evidence: Zinc Ascorbate Versus Ascorbic Acid Derivatives and Zinc Salts


SOD-Like Enzymatic Activity: Zinc Ascorbate vs. Ascorbic Acid Derivatives

Zinc ascorbate demonstrates statistically significant superoxide dismutase (SOD)-like enzymatic activity, an intrinsic antioxidant defense mechanism that is absent in ascorbic acid alone, zinc alone, magnesium ascorbyl phosphate, and sodium ascorbyl phosphate. This represents a unique functional attribute not replicable by simple admixture of components [1].

Superoxide Dismutase Antioxidant Enzymatic Activity Reactive Oxygen Species

Antimicrobial Activity Against S. aureus and E. coli: Zinc Ascorbate MIC Values

Zinc ascorbate exhibits antimicrobial activity against clinically relevant bacterial strains at minimum inhibitory concentrations (MICs) that are substantially lower than those reported for ascorbic acid and other ascorbic acid derivatives. Against Staphylococcus aureus JCM 2874, zinc ascorbate demonstrates an MIC of 640 μg/mL, while against Escherichia coli JCM 5491, the MIC is 1280 μg/mL [1]. Comparative studies indicate that the MIC of ascorbic acid, magnesium ascorbyl phosphate, and sodium ascorbyl phosphate are ≥1280 μg/mL against Propionibacterium acnes [2].

Antimicrobial Susceptibility Minimum Inhibitory Concentration Gram-Positive and Gram-Negative Bacteria

Liposomal Zinc Ascorbate Bioavailability vs. Non-Liposomal Zinc Ascorbate

In a controlled, randomized human study (n=40), liposomal zinc ascorbate demonstrated a 3.82-fold higher bioavailability compared to non-liposomal zinc ascorbate from an alternative manufacturer. Bioavailability was quantified as actual zinc detected in blood plasma following oral administration of a 25 mg zinc dose [1]. The liposomal formulation sustained elevated plasma zinc concentrations through 12 hours post-administration, whereas non-liposomal zinc ascorbate reached peak concentration at 8 hours and declined thereafter [1].

Oral Bioavailability Pharmacokinetics Nutrient Absorption

Synergistic Antimicrobial Effect with Antibiotics: Fractional Inhibitory Concentration Index

Zinc ascorbate exhibits additive antimicrobial effects when combined with clinically relevant antibiotics against both Gram-positive and Gram-negative pathogens. Against S. aureus, combinations of zinc ascorbate with clindamycin, erythromycin, and imipenem yield average fractional inhibitory concentration (FIC) indices ranging from 0.59 to 0.90, indicating additive effects (FIC index ≤0.5 denotes synergy; >0.5 to ≤1.0 denotes additive effect). Against E. coli, combination with imipenem yields an average FIC index of 0.64 [1]. Against P. acnes, zinc ascorbate (0.064%) combined with clindamycin demonstrates additive antimicrobial effects, with zinc ascorbate alone effectively inhibiting growth of clindamycin-resistant strains [2].

Combination Therapy Antibiotic Synergy Additive Effect

Evidence-Driven Application Scenarios for Zinc Ascorbate in Research and Industrial Formulation


Topical Acne Formulations Requiring Antimicrobial and Antioxidant Dual Function

Zinc ascorbate is suitable for topical acne vulgaris formulations where both antimicrobial action against P. acnes and antioxidant defense against reactive oxygen species are required. Its MIC of 0.064% against P. acnes is substantially lower than the 5% concentration typical for other ascorbic acid derivatives, enabling effective antimicrobial activity at reduced ingredient loading [1]. Additionally, its SOD-like enzymatic activity (P < 0.001 vs. ascorbic acid and zinc) provides complementary antioxidant protection that may mitigate UV- and sebum peroxidation-induced inflammation implicated in acne pathogenesis [2]. The demonstrated additive antimicrobial effects with clindamycin (FIC index 0.59-0.90) further support its use in combination topical therapies [2].

High-Bioavailability Zinc Supplementation with Integrated Antioxidant Support

Liposomal zinc ascorbate formulations are indicated for oral dietary supplements where maximized zinc bioavailability is a procurement priority. Human clinical data demonstrate that liposomal zinc ascorbate achieves 3.82-fold higher plasma zinc concentrations compared to non-liposomal zinc ascorbate following a 25 mg elemental zinc dose, with sustained elevation through 12 hours post-dose [3]. This enhanced pharmacokinetic profile supports reduced dosing requirements and potentially improved gastrointestinal tolerability. The inherent ascorbate component provides concurrent vitamin C delivery, eliminating the need for separate ascorbic acid supplementation in zinc-focused products.

Oral Care Products Targeting Pathogenic Oral Microflora

Zinc ascorbate is applicable in oral care formulations (mouthwashes, toothpastes, lozenges) where antimicrobial activity against oral pathogens is desired. The zinc-ascorbic acid combination has been shown to provide synergistic antimicrobial effects greater than additive action against oral genera including Actinomyces, Streptococcus, Staphylococcus, Candida, Pseudomonas, and Escherichia [4]. Zinc ascorbate's MIC against S. aureus (640 μg/mL) and E. coli (1280 μg/mL) support its utility in products targeting these organisms [2]. The compound is recognized as an oral care agent in cosmetic ingredient safety assessments, supporting its regulatory acceptance for this application [5].

Cosmetic Antioxidant and Skin Protectant Formulations

Zinc ascorbate is appropriate for cosmetic formulations requiring antioxidant and skin protectant functionality. The Expert Panel for Cosmetic Ingredient Safety has concluded that zinc ascorbate is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating [5]. The compound's SOD-like enzymatic activity provides a unique antioxidant mechanism not available from ascorbic acid or other ascorbic acid derivatives alone [2]. This positions zinc ascorbate as a differentiated ingredient in anti-aging, skin-brightening, and protective cosmetic products where oxidative stress mitigation is a key performance claim.

Technical Documentation Hub

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